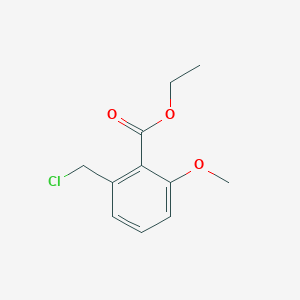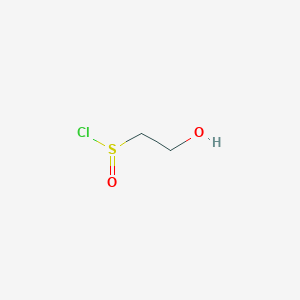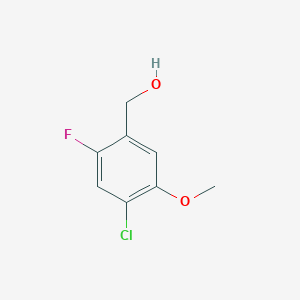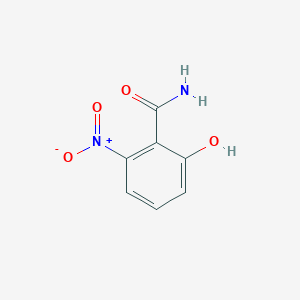
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available phenol derivatives. The process typically includes the trifluoromethylation step followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-3-(trifluoromethyl)phenol.
Reduction: Formation of 2-(hydroxymethyl)-3-(trifluoromethyl)cyclohexanol.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethylphenol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its chemical behavior.
2-(Hydroxymethyl)phenol: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Uniqueness
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is unique due to the combined presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,12-13H,4H2 |
InChI-Schlüssel |
QYBMRSGGDKRWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)



![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)


![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
